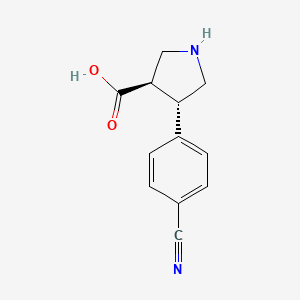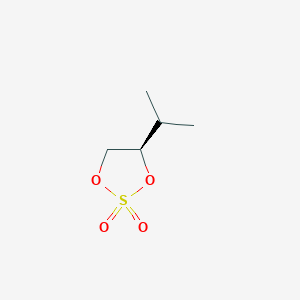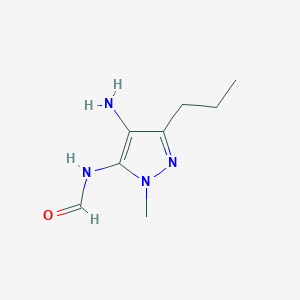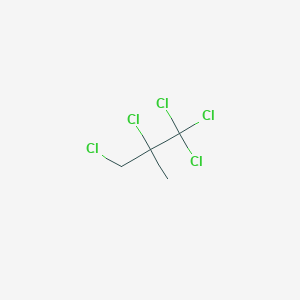
1,1,1,2,3-Pentachloro-2-methylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,2,3-Pentachloro-2-methylpropane is a chlorinated hydrocarbon with the molecular formula C4H5Cl5. This compound is characterized by the presence of five chlorine atoms and a methyl group attached to a propane backbone. It is known for its significant chemical reactivity and is used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1,2,3-Pentachloro-2-methylpropane can be synthesized through the chlorination of 2-methylpropane. The process involves the addition of chlorine to 2-methylpropane under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as iron or aluminum chloride, and requires specific temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the continuous preparation method is often employed. This involves the reaction of chlorine with trichloropropene in a microchannel reactor. The reaction is carried out at temperatures ranging from 100 to 200°C, with a reaction time of 0.1 to 10 seconds. The product is then collected and purified through cooling and rectification under vacuum conditions .
化学反应分析
Types of Reactions: 1,1,1,2,3-Pentachloro-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products: The major products formed from these reactions include various chlorinated derivatives, alcohols, and acids, depending on the specific reaction conditions and reagents used .
科学研究应用
1,1,1,2,3-Pentachloro-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
作用机制
The mechanism by which 1,1,1,2,3-Pentachloro-2-methylpropane exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biochemical effects, including enzyme inhibition and disruption of cellular processes .
相似化合物的比较
- 1,1,1,3,3-Pentachloro-2-methylpropane
- 1,1,2,3,3-Pentachloropropane
Comparison: 1,1,1,2,3-Pentachloro-2-methylpropane is unique due to the specific arrangement of chlorine atoms and the presence of a methyl group. This structural difference imparts distinct chemical and physical properties compared to its isomers. For example, the position of chlorine atoms can influence the compound’s reactivity and its interactions with other molecules .
属性
CAS 编号 |
4749-31-9 |
|---|---|
分子式 |
C4H5Cl5 |
分子量 |
230.3 g/mol |
IUPAC 名称 |
1,1,1,2,3-pentachloro-2-methylpropane |
InChI |
InChI=1S/C4H5Cl5/c1-3(6,2-5)4(7,8)9/h2H2,1H3 |
InChI 键 |
OAKLYBYUOVAPHJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CCl)(C(Cl)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


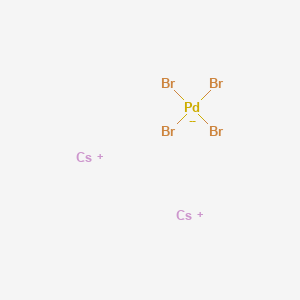
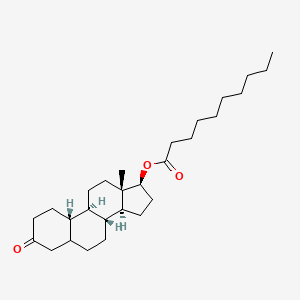
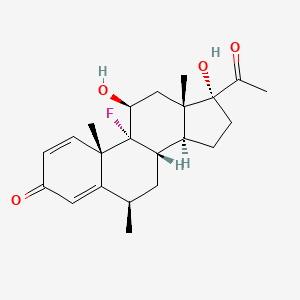
![6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13824213.png)
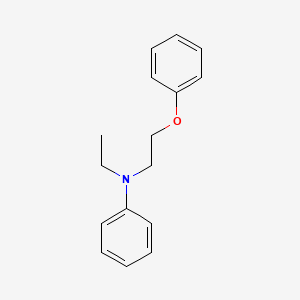
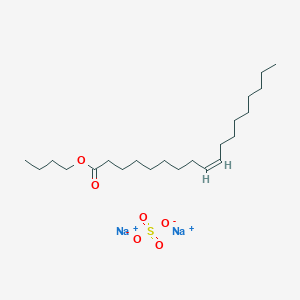
![2-[2,6-dichloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13824232.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B13824239.png)

